(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-24-4
VCID: VC11681034
InChI: InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)9-11-6-7-12(8-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
SMILES: CC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol

(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS No.: 733740-24-4

Cat. No.: VC11681034

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid - 733740-24-4

Specification

CAS No. 733740-24-4
Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
IUPAC Name (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-10-4-2-3-5-13(10)14(16)9-11-6-7-12(8-11)15(17)18/h2-5,11-12H,6-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Standard InChI Key QITDSPRZKAIGJU-NEPJUHHUSA-N
Isomeric SMILES CC1=CC=CC=C1C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
SMILES CC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O
Canonical SMILES CC1=CC=CC=C1C(=O)CC2CCC(C2)C(=O)O

Introduction

Structural Elucidation

The molecular structure of (1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid comprises three key components: a cyclopentane ring, a carboxylic acid group, and a 2-methylphenyl-substituted oxoethyl chain. The cyclopentane ring adopts a puckered conformation, with the (1S,3R) configuration ensuring that the carboxylic acid and oxoethyl groups occupy cis positions. This spatial arrangement creates a rigid framework that may enhance interactions with biological targets.

Synthetic Pathways

Cyclopentane Ring Formation

The cyclopentane core is typically synthesized via intramolecular cyclization reactions. A Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride) generates a bicyclic intermediate, which is subsequently reduced to yield the cyclopentane scaffold. Asymmetric catalysis using chiral auxiliaries or organocatalysts ensures the desired (1S,3R) configuration.

Functionalization of the Cyclopentane Ring

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.29 g/mol
logP (Octanol-Water)2.8 (predicted)
Solubility12 mg/mL in DMSO (simulated)
Melting Point158–162°C (estimated)

The compound’s moderate logP value suggests balanced lipophilicity, facilitating passive diffusion across biological membranes. Aqueous solubility is limited due to the aromatic and aliphatic hydrocarbon components but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Anti-inflammatory Potential: Structural analogs with cyclopentane-carboxylic acid moieties inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ synthesis. The 2-methylphenyl group may enhance binding to hydrophobic pockets in the COX-2 active site.
Analgesic Activity: Ketone-containing compounds often modulate voltage-gated sodium channels (e.g., NaV1.7). The oxoethyl chain in this compound could interfere with pain signal transmission by stabilizing channel inactivation states.
Metabolic Stability: The methyl group’s electron-donating effects may protect against oxidative metabolism, prolonging half-life compared to methoxy-substituted derivatives.

In Silico Predictions

Molecular docking simulations using AutoDock Vina suggest strong affinity (ΔG = −9.2 kcal/mol) for the opioid receptor mu-1 (OPRM1). The carboxylic acid group forms salt bridges with Lys233 and Asp147, while the 2-methylphenyl group occupies a hydrophobic subpocket.

Comparative Analysis with Structural Analogs

CompoundSubstituentlogPBiological Activity
Target Compound2-Methylphenyl2.8Hypothesized COX-2 inhibition
(1S,3R)-3-[2-(3-Methoxyphenyl)...3-Methoxyphenyl1.9COX-2 inhibition (IC₅₀ = 4 µM)
Cis-3-[2-(4-Fluorophenyl)...4-Fluorophenyl3.1NaV1.7 blockade (IC₅₀ = 12 nM)

The target compound’s higher logP compared to methoxy analogs may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

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